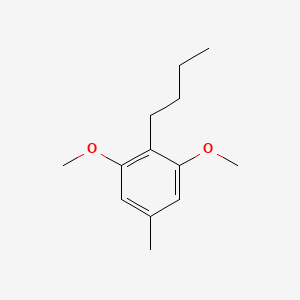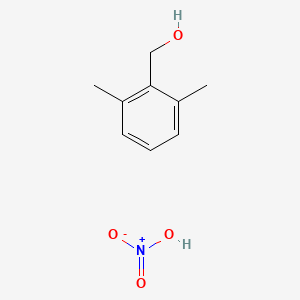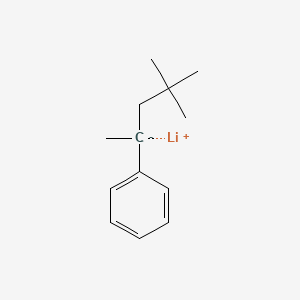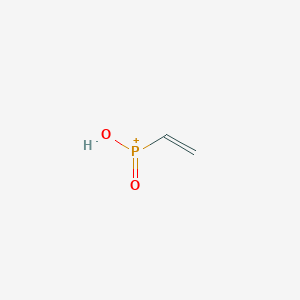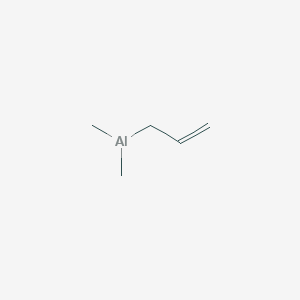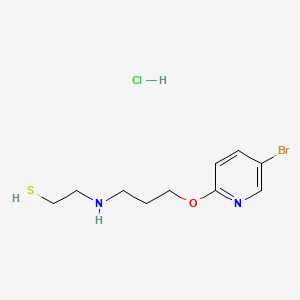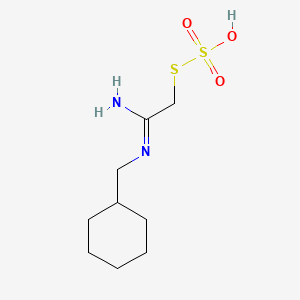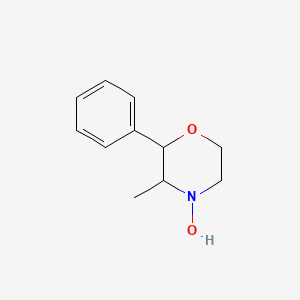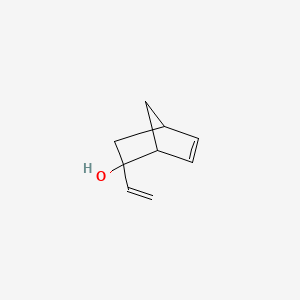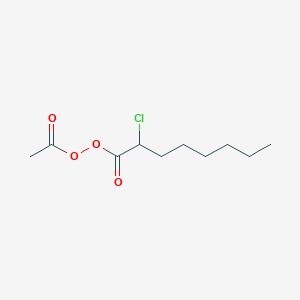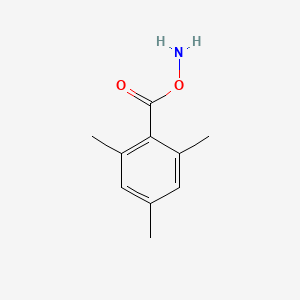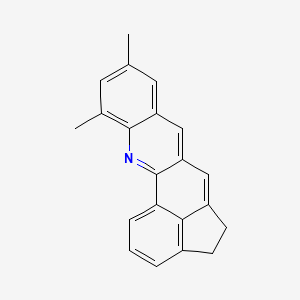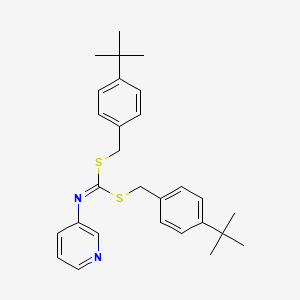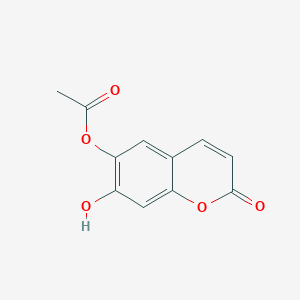
7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-acetoxy-7-hydroxy-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of 6-acetoxy-7-hydroxy-chromen-2-one includes an acetoxy group at the 6th position and a hydroxy group at the 7th position on the chromen-2-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetoxy-7-hydroxy-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives, including 6-acetoxy-7-hydroxy-chromen-2-one, often employs similar synthetic routes but on a larger scale. The use of green chemistry principles, such as green solvents and catalysts, is becoming increasingly common to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-acetoxy-7-hydroxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The acetoxy group can be reduced to a hydroxy group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetoxy group can yield a dihydroxy compound.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of perfumes and cosmetics due to its pleasant fragrance.
Mécanisme D'action
The mechanism of action of 6-acetoxy-7-hydroxy-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
6-acetoxy-7-hydroxy-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in optical brighteners.
6,7-dihydroxycoumarin: Exhibits strong antioxidant activity.
4-hydroxycoumarin: Used as an anticoagulant in the form of warfarin.
The uniqueness of 6-acetoxy-7-hydroxy-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
41679-83-8 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
(7-hydroxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O5/c1-6(12)15-10-4-7-2-3-11(14)16-9(7)5-8(10)13/h2-5,13H,1H3 |
Clé InChI |
IQDQTPICUJVJJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


